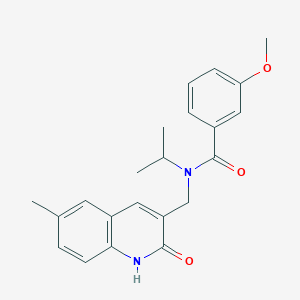
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, also known as HMQ-TFA, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide involves its ability to chelate metal ions. The quinoline moiety of this compound contains nitrogen atoms that can form coordination bonds with metal ions, while the benzamide moiety provides stability to the complex. Upon binding to metal ions, this compound undergoes a conformational change that results in the emission of fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in vitro. However, further studies are needed to determine the long-term effects of this compound exposure.
实验室实验的优点和局限性
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide in lab experiments is its high selectivity for certain metal ions. This property allows for the detection of metal ions in complex biological samples with minimal interference from other molecules. However, one limitation of using this compound is its relatively low quantum yield, which may limit its sensitivity in some applications.
未来方向
There are several potential future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide. One area of interest is the development of new fluorescent probes based on the quinoline scaffold. By modifying the structure of this compound, it may be possible to improve its sensitivity and selectivity for certain metal ions. Another area of research is the application of this compound in vivo. While this compound has been shown to be non-toxic in vitro, further studies are needed to determine its safety and efficacy in animal models. Finally, this compound may have potential applications in the diagnosis and treatment of metal ion-related diseases, such as Alzheimer's disease and Wilson's disease.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form a Schiff base. The Schiff base is then reacted with N-isopropyl-3-methoxybenzamide in the presence of a catalyst to obtain this compound. The yield of this reaction is typically high, and the purity of the compound can be further improved through purification techniques such as column chromatography.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a useful tool for the detection of metal ions in biological samples, such as blood and urine.
属性
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)16-6-5-7-19(12-16)27-4)13-18-11-17-10-15(3)8-9-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWMBZOZWCXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
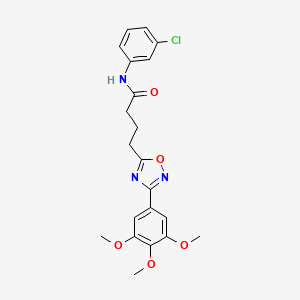
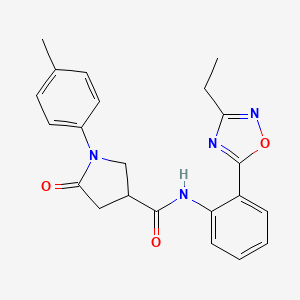
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)

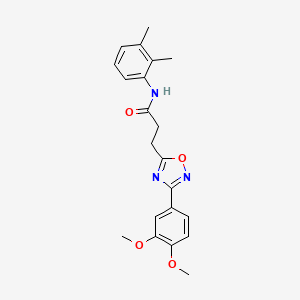
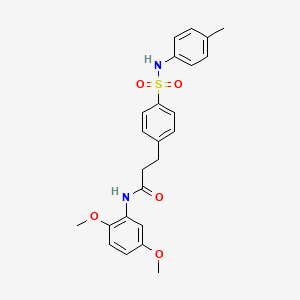
![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
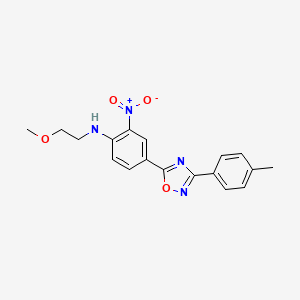
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)
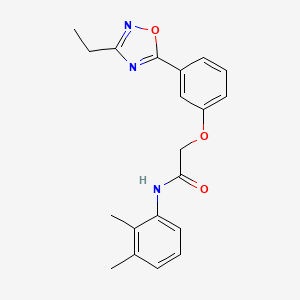


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
